4-Fluoro-3-hydroxybenzoic acid
Übersicht
Beschreibung
4-Fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H5FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Wirkmechanismus
Target of Action
4-Fluoro-3-hydroxybenzoic acid is a potent inhibitor of β-arylsulfotransferase IV . This enzyme, also known as β-AST-IV, plays a crucial role in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds .
Mode of Action
It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical Pathways
The inhibition of β-arylsulfotransferase IV by this compound can affect several biochemical pathways. For instance, it can impact the metabolism of certain hormones and neurotransmitters, potentially altering their levels and activity in the body . Additionally, the compound’s inhibitory effect on β-arylsulfotransferase IV can influence the metabolism and detoxification of various drugs and xenobiotic compounds .
Result of Action
The inhibition of β-arylsulfotransferase IV by this compound can lead to various molecular and cellular effects. For example, it can alter the levels and activity of certain hormones and neurotransmitters, potentially affecting various physiological processes . Additionally, the compound’s effect on the metabolism and detoxification of drugs and xenobiotic compounds can influence their efficacy and toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target enzyme
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with β-arylsulfotransferase IV (β-AST-IV), where this compound acts as a potent inhibitor . This interaction is crucial as it affects the sulfation process of phenolic compounds, which is an important biochemical pathway in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can serve as a starting material for the synthesis of other bioactive compounds, further highlighting its importance in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of small/intermediate conductance calcium-activated potassium channels (KCa2/3), which are involved in regulating membrane potential and cellular excitability . By modulating these channels, this compound can impact cellular functions such as neurotransmission, muscle contraction, and immune responses. Furthermore, its effects on gene expression and metabolic pathways can lead to changes in cellular metabolism, influencing processes like energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of β-arylsulfotransferase IV (β-AST-IV) is achieved through binding to the enzyme’s active site, preventing the sulfation of phenolic substrates . This inhibition can alter the metabolic fate of various compounds, affecting their bioavailability and activity. Additionally, this compound’s modulation of KCa2/3 channels involves binding to the channel proteins, leading to changes in their gating properties and, consequently, cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that this compound can maintain its inhibitory effects on β-arylsulfotransferase IV (β-AST-IV) and KCa2/3 channels over extended periods, although the degree of inhibition may decrease with prolonged exposure . Additionally, its degradation products may also exhibit biological activity, contributing to the observed temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and enzyme activity. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular metabolism and organ function . Studies have indicated that there is a threshold dose beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes such as β-arylsulfotransferase IV (β-AST-IV) and 4-hydroxybenzoate-3-hydroxylase (4HB3H), which play roles in the sulfation and hydroxylation of phenolic substrates . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, which determine its accumulation in specific tissues and organs . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Its localization can influence its activity and function, as well as its interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-3-hydroxybenzoic acid can be synthesized through several methods. One common method involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This process typically uses reagents such as boron tribromide (BBr3) under controlled conditions to remove the methoxy group and replace it with a hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Fluoro-3-carboxybenzoic acid.
Reduction: 4-Fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but with the positions of the fluorine and hydroxyl groups swapped.
4-Fluoro-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
Uniqueness
4-Fluoro-3-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-fluoro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKOZUHTGAWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343978 | |
Record name | 4-Fluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-31-2 | |
Record name | 4-Fluoro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.